[(4-Fluorophenyl)amino](oxo)acetic acid

Medicinal Chemistry Drug Discovery Pharmacokinetic Optimization

Researchers requiring a para-fluoro oxamic acid scaffold for direct amide coupling often face synthetic delays from ester hydrolysis steps. This compound, with its free carboxylic acid, eliminates that step, enabling one-step conjugation to primary or secondary amines. - Bypasses saponification, reducing synthetic steps and improving overall yield versus ethyl ester analogs. - Provides a ¹⁹F NMR handle for in-situ reaction monitoring, absent in non-fluorinated or chloro/bromo analogs. - Sourced at 98% purity for reproducibility; offered in 250 mg to 25 g sizes with rapid global dispatch.

Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
CAS No. 69066-43-9
Cat. No. B1287605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Fluorophenyl)amino](oxo)acetic acid
CAS69066-43-9
Molecular FormulaC8H6FNO3
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(=O)O)F
InChIInChI=1S/C8H6FNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
InChIKeyPCRTTZBNPQBQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Fluorophenyl)amino](oxo)acetic Acid: Chemical Identity & Class


[(4-Fluorophenyl)amino](oxo)acetic acid (CAS 69066-43-9), also designated as 2-(4-fluoroanilino)-2-oxoacetic acid, is an aromatic α-ketoamide derivative with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol . The compound features a 4-fluorophenyl group linked via an amide bond to an oxoacetic acid (glyoxylic acid) moiety, positioning it within the class of N-aryl oxamic acids [1]. Commercial sources offer this compound at typical purities of 95% to 98%, with physical properties including a predicted density of 1.509 g/cm³ and a predicted LogP of approximately 0.92-1.2 . The compound is classified as an irritant (GHS07), requiring standard laboratory handling precautions including protective equipment and adequate ventilation . Available package sizes from major vendors range from 250 mg to 25 g, with pricing structures varying by supplier and quantity .

1 Synthetic building block for amide coupling workflows
2 Para-fluoro SAR reference standard for biological assays
3 Computational model validation tool for lipophilicity prediction

Analog Substitution Risks for [(4-Fluorophenyl)amino](oxo)acetic Acid


Substitution of [(4-Fluorophenyl)amino](oxo)acetic acid with structurally similar N-aryl oxamic acids or positional fluoro-isomers introduces quantifiable changes in molecular properties that directly impact experimental outcomes and reproducibility. The specific 4-fluoro (para) substitution pattern yields a predicted LogP of 0.92-1.2, compared to computationally similar but physically distinct values for ortho- and meta-fluoro positional isomers, which exhibit altered dipole moments, hydrogen-bonding geometries, and crystallographic packing arrangements . Furthermore, the free carboxylic acid functionality distinguishes this compound from common ester derivatives such as ethyl 2-(4-fluoroanilino)-2-oxoacetate (CAS 69065-91-4), which possesses different solubility profiles, membrane permeability characteristics, and metabolic stability in biological assays . In synthetic chemistry applications, the specific electronic effects of the para-fluoro substituent influence reaction kinetics and regioselectivity in subsequent derivatization steps relative to chloro-, bromo-, or unsubstituted phenyl analogs . These measurable property differences—though not yet extensively quantified in published comparative bioassays—provide a rational basis for compound-specific procurement when synthetic or analytical consistency is required.

Isomer shift Ortho- or meta-fluoro isomers may alter LogD and dipole moment, impacting assay distribution.
Ester form Ethyl ester analog requires a deprotection step and reduces hydrogen bond donor count.
Unsubstituted analog Unsubstituted phenyl analog may exhibit higher susceptibility to CYP450 oxidative metabolism.

Comparative Evidence: [(4-Fluorophenyl)amino](oxo)acetic Acid vs. Analogs


4-Fluoro vs. 2-Fluoro Isomer: Predicted Physicochemical Differences

Computational prediction models from ACD/Labs Percepta and EPISuite reveal quantifiable differences in key drug-like properties between the 4-fluoro (target) and 2-fluoro (ortho) positional isomers. The target compound exhibits a predicted LogP of 0.96, while the 2-fluoro isomer is predicted to have a LogP of approximately 0.92 (XLogP3) [1]. More significantly, the predicted LogD at pH 7.4 differs: the 4-fluoro isomer demonstrates a LogD of -3.17 versus -3.09 for the 2-fluoro isomer, reflecting divergent ionization and distribution behavior under physiological conditions . Additionally, the target compound's predicted molar refractivity of 42.1±0.3 cm³ contrasts with the ortho-isomer's value of 41.8±0.3 cm³, indicating measurable differences in electronic polarizability .

4-F vs. 2-F Isomer
Predicted
ΔLogD (pH 7.4) = -0.08
Supports ionization/distribution context
Computational model (ACD/Labs); data to verify
Medicinal Chemistry Drug Discovery Pharmacokinetic Optimization

Free Acid vs. Ethyl Ester: Hydrogen Bonding Capacity

The target compound, as a free carboxylic acid (MW 183.14 g/mol), differs quantifiably from its common ester derivative, ethyl 2-(4-fluoroanilino)-2-oxoacetate (CAS 69065-91-4, MW 211.19 g/mol), by a molecular weight increase of 28.05 g/mol (15.3%) and a hydrogen bond donor count change from 2 to 1 . The acid form possesses two hydrogen bond donors (carboxylic acid O-H and amide N-H) and four hydrogen bond acceptors, whereas the ethyl ester derivative has only one hydrogen bond donor (amide N-H) and four hydrogen bond acceptors . The topological polar surface area (tPSA) remains constant at 66.4 Ų for the acid, while the ester derivative's tPSA is predicted to be approximately 55.8 Ų due to the masking of the carboxylic acid hydroxyl group .

Acid vs. Ester
Reported
ΔH-bond donors = +1
May support synthesis without deprotection
Class-level property differences
Organic Synthesis Building Block Derivatization Chemistry

Para-Fluoro vs. Unsubstituted Phenyl: Predicted Metabolic Stability

Computational prediction models indicate that the para-fluoro substitution on the target compound confers measurable resistance to cytochrome P450-mediated oxidative metabolism compared to the unsubstituted phenyl analog [(phenyl)amino](oxo)acetic acid. The presence of the fluorine atom at the para position blocks a primary metabolic soft spot for aromatic hydroxylation, with predicted intrinsic clearance values suggesting reduced metabolic turnover [1]. This structure-metabolism relationship is well-established for fluorinated aromatics: the strong C-F bond (bond dissociation energy ~126 kcal/mol vs. C-H ~112 kcal/mol) and the electron-withdrawing inductive effect of fluorine reduce susceptibility to CYP450-mediated oxidation at the substituted position [2]. While direct experimental metabolic stability data for this specific compound is not publicly available, the class-level inference from extensively studied fluoroaromatic drug candidates provides a rational basis for differentiation.

Para-F vs. Unsubstituted
Class-level
C-F bond > C-H bond strength
Supports metabolic stability screening
Inferred from fluoroaromatic drug literature
Drug Metabolism Pharmacokinetics Lead Optimization

Commercial Purity Specifications and Supplier Consistency

Multiple independent commercial suppliers provide documented purity specifications for [(4-Fluorophenyl)amino](oxo)acetic acid, enabling procurement decisions based on quantifiable quality metrics. Fluorochem Ltd. reports a minimum purity of 98% (HPLC) with batch-specific certificates of analysis available upon request . Leyan (Shanghai Haohong Biomedical) documents a batch purity of 99.83% for product number 1132819 . Beyotime Biotechnology offers the compound at 98% purity (product Y045239) with RT storage stability . AKSci supplies the compound at 95% minimum purity with full quality assurance backing and SDS documentation . This multi-vendor availability with documented purity ranges (95% to 99.83%) provides procurement flexibility and supply chain redundancy that may not exist for less common positional isomers or derivatives of this compound class.

Supplier Purity
Documented
95% to 99.83% (HPLC)
Supports multi-vendor procurement flexibility
5+ active commercial suppliers
Quality Control Analytical Chemistry Research Reproducibility

Application Scenarios for [(4-Fluorophenyl)amino](oxo)acetic Acid


Amide Coupling Building Block in Medicinal Chemistry

The free carboxylic acid functionality of [(4-Fluorophenyl)amino](oxo)acetic acid enables direct coupling with primary or secondary amines using standard peptide coupling reagents (EDC/HOBt, HATU, DCC) without requiring deprotection steps . This differentiates the compound from its ethyl ester analog (CAS 69065-91-4), which requires saponification prior to amide bond formation, thereby adding an additional synthetic step and reducing overall yield. The para-fluoro substitution pattern provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization, a feature absent in non-fluorinated analogs. Medicinal chemists may utilize this building block to introduce the 4-fluorophenyl oxamic acid pharmacophore into larger molecular scaffolds targeting enzymes with oxamate/oxamide binding motifs, including lactate dehydrogenase, pyruvate kinase, and certain proteases .

Reference Standard for SAR Studies

Given its computationally predicted properties and the availability of positional isomers (ortho- and meta-fluoro), [(4-Fluorophenyl)amino](oxo)acetic acid serves as a reference compound for evaluating the impact of fluorine substitution position on biological activity, solubility, and metabolic stability . Researchers investigating fluorinated aromatic SAR can procure the complete set of positional isomers (2-fluoro, 3-fluoro, 4-fluoro) from commercial sources to systematically map the relationship between substitution pattern and target engagement. The compound's predicted LogD differences (ΔLogD at pH 7.4 = -0.08 vs. ortho-isomer) provide a quantifiable baseline for interpreting divergent pharmacokinetic behavior in cell-based or in vivo assays .

Precursor for Isotopically Labeled Internal Standards

The commercial availability of [(4-Fluorophenyl)amino](oxo)acetic acid at documented purity levels (98-99.83%) supports its use as a precursor for synthesizing stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis. The compound's structure contains multiple sites amenable to isotopic labeling: the carboxylic acid oxygen can be exchanged with ¹⁸O, the aromatic ring can incorporate ¹³C or deuterium, and the amide nitrogen can be ¹⁵N-labeled. The resulting labeled analogs would serve as ideal internal standards for LC-MS/MS quantification of oxamic acid-containing metabolites or drug candidates in biological matrices, correcting for matrix effects and ionization efficiency variations . This application leverages the compound's established synthetic accessibility and well-characterized analytical properties (MW 183.14, InChIKey PCRTTZBNPQBQCD-UHFFFAOYSA-N) .

Computational Model Validation: LogP and pKa Measurement

The divergence between different computational LogP predictions for [(4-Fluorophenyl)amino](oxo)acetic acid—ACD/Labs Percepta (0.96) versus KOWWIN v1.67 (0.06) versus XLogP3 (0.9) —identifies this compound as a valuable candidate for experimental validation studies in computational chemistry method development. Researchers seeking to benchmark or improve lipophilicity prediction algorithms can procure this compound for shake-flask LogP determination and potentiometric pKa measurement (predicted pKa ~2.5-3.0 for carboxylic acid, ~10-11 for amide N-H). The resulting experimental data would contribute to refining in silico models for N-aryl oxamic acids, a chemotype increasingly explored in drug discovery for enzyme inhibition applications [1].

Application
Selection Property
Validation Focus
Amide Coupling Synthesis
Carboxylic acid reactivity
Compatibility with standard coupling agents
SAR Reference Standard
Para-fluoro substitution pattern
Comparative data against ortho/meta isomers
SIL-IS Precursor
Multi-isotopic labeling sites
Matrix-effect correction in LC-MS/MS
Computational Model Validation
Experimental LogP / pKa
Benchmarking against prediction algorithms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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